Imidazo[1,2-a]pyridine-3-sulfonic acid
CAS No.: 112581-51-8
Cat. No.: VC21283705
Molecular Formula: C7H6N2O3S
Molecular Weight: 198.2 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[1,2-a]pyridine-3-sulfonic acid - 112581-51-8](/images/no_structure.jpg)
Specification
CAS No. | 112581-51-8 |
---|---|
Molecular Formula | C7H6N2O3S |
Molecular Weight | 198.2 g/mol |
IUPAC Name | imidazo[1,2-a]pyridine-3-sulfonic acid |
Standard InChI | InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12) |
Standard InChI Key | JLAKLCCPOHSRQJ-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=C(N2C=C1)S(=O)(=O)O |
Canonical SMILES | C1=CC2=NC=C(N2C=C1)S(=O)(=O)O |
Introduction
Chemical Structure and Properties
Imidazo[1,2-a]pyridine-3-sulfonic acid is characterized by its fused ring system consisting of an imidazole ring fused to a pyridine ring, with a sulfonic acid group at position 3. This distinctive structure contributes to its versatility in chemical reactions and biological activities.
Basic Information
Property | Value |
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Chemical Name | Imidazo[1,2-a]pyridine-3-sulfonic acid |
CAS Number | 112581-51-8 |
Molecular Formula | C7H6N2O3S |
Molecular Weight | 198.2 g/mol |
IUPAC Name | imidazo[1,2-a]pyridine-3-sulfonic acid |
InChI | InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12) |
InChIKey | JLAKLCCPOHSRQJ-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=C(N2C=C1)S(=O)(=O)O |
Physical and Chemical Properties
Imidazo[1,2-a]pyridine-3-sulfonic acid appears as a solid compound at room temperature. The sulfonic acid group enhances its water solubility compared to the unsubstituted imidazo[1,2-a]pyridine. Due to the presence of the acidic sulfonic group, it has strong acidic properties and can readily form salts with various bases.
Category | Information |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H332-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation) |
Precautionary Statements | P280-P305+P351+P338-P310 (Wear protective gloves/clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing, Immediately call a POISON CENTER or doctor/physician) |
HS Code | 2933399990 |
Synthesis Methods
Several synthetic routes have been developed for preparing Imidazo[1,2-a]pyridine-3-sulfonic acid, with variations designed to optimize yield, purity, and reaction conditions.
Classical Synthesis Methods
One of the most common methods for synthesizing Imidazo[1,2-a]pyridine-3-sulfonic acid involves the reaction of 6-bromoimidazo[1,2-a]pyridine with chlorosulfonic acid in chloroform . The detailed procedure is as follows:
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Dissolution of chlorosulfonic acid (1.01 mL, 15.3 mmol) in chloroform (10 mL)
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Dropwise addition to 6-bromoimidazo[1,2-a]pyridine (1.00 g, 5.1 mmol) in chloroform (15 mL) over 20 min
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Refluxing the reaction mixture for 24 h
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Cooling to room temperature and concentrating under vacuum
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Treatment of the crude oily product with diethyl ether (20 mL) and ethanol (10 mL)
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Collection of the white precipitate by filtration, washing with ethanol, and drying
This method yields 6-bromoimidazo[1,2-a]pyridine-3-sulfonic acid with a reported yield of 98% .
Modern Synthesis Approaches
A more environmentally friendly approach uses PEG-supported reagents, which facilitate the synthesis process and simplify product isolation. Wang et al. reported the use of PEG-bound sulfonic acid with thionyl chloride to form a difunctionalized PEG-supported sulfonyl chloride . This intermediate was then treated with α-hydroxyketones followed by 2-aminopyridine in the presence of potassium carbonate to afford imidazo[1,2-a]pyridines in good yields .
The advantages of this approach include:
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Facile work-up procedure
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Good yields
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Environmentally benign conditions
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Potential for recycling the PEG support
Comparison of Synthesis Methods
Method | Starting Materials | Conditions | Yield | Advantages | Disadvantages |
---|---|---|---|---|---|
Direct sulfonation | 6-bromoimidazo[1,2-a]pyridine, chlorosulfonic acid | Reflux in chloroform, 24h | 98% | High yield, straightforward procedure | Uses hazardous chlorosulfonic acid |
PEG-supported synthesis | PEG-bound sulfonic acid, thionyl chloride, α-hydroxyketones, 2-aminopyridine | Room temperature, K2CO3 | Good yields (exact % not specified) | Eco-friendly, easy work-up | Multiple steps required |
Chemical Reactions and Transformations
Imidazo[1,2-a]pyridine-3-sulfonic acid participates in various chemical transformations, particularly through its sulfonic acid group.
Conversion to Sulfonyl Chloride
The sulfonic acid can be converted to the corresponding sulfonyl chloride using thionyl chloride or phosphorus pentachloride, which is a key intermediate for further functionalization . For example:
6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (compound 36) was prepared from the corresponding sulfonic acid with a reported yield of 34% . The product was confirmed by mass spectrometry (MS m/z (EI) found 296(M)+) and 1H-NMR analysis.
Formation of Sulfonamides
Reaction of the sulfonyl chloride with amines leads to the formation of sulfonamides, which are important functional groups in medicinal chemistry . A notable example is Imidazo(1,2-a)pyridine-3-sulfonamide (CAS: 112583-13-8), which has been explored for various biological applications .
Synthesis of Complex Derivatives
More complex derivatives can be synthesized using the sulfonyl chloride as a reactive intermediate. A significant example is the synthesis of 3-((1H-pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine scaffolds, which have been identified as c-Met inhibitors with potential anticancer activity :
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Conversion of imidazo[1,2-a]pyridine-3-sulfonic acid to the corresponding sulfonyl chloride
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Reaction with 1H-pyrrolo[3,2-c]pyridine to form the sulfonamide linkage
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Further modification to optimize biological activity
Biological Activities and Medicinal Applications
Imidazo[1,2-a]pyridine derivatives, including those containing the 3-sulfonic acid moiety, have demonstrated a diverse range of biological activities that make them valuable targets in drug discovery.
Anticancer Activities
The imidazo[1,2-a]pyridine scaffold has been extensively studied for its anticancer properties. Various derivatives have shown inhibitory activities against several important cancer targets :
Target | Function | Effect of Inhibition |
---|---|---|
CDK (Cyclin-Dependent Kinases) | Cell cycle regulation | Cell cycle arrest, inhibition of proliferation |
VEGFR (Vascular Endothelial Growth Factor Receptor) | Angiogenesis | Reduction of tumor vascularization |
PI3K (Phosphoinositide 3-Kinases) | Cell growth and survival signaling | Inhibition of cancer cell survival pathways |
EGFR (Epidermal Growth Factor Receptor) | Cell proliferation | Reduction of cancer cell growth |
RGGT (Rab Geranylgeranyl Transferase) | Protein prenylation | Disruption of intracellular signaling |
Specifically, compound 31, a derivative of imidazo[1,2-a]pyridine-3-sulfonic acid, has been identified as a potent c-Met kinase inhibitor with an IC50 value of 12.8 nmol/L, showing more than 78-fold selectivity over a panel of 16 different tyrosine kinases . This compound dose-dependently inhibited the phosphorylation of c-Met and its key downstream Akt and ERK signaling cascades in c-Met aberrant human EBC-1 cancer cells .
Structure-Activity Relationships
Structure-activity relationship studies have revealed that the biological activity of imidazo[1,2-a]pyridine derivatives can be significantly influenced by substitutions at different positions :
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Substitutions at position 3 (where the sulfonic acid group is located in Imidazo[1,2-a]pyridine-3-sulfonic acid) significantly affect binding to target proteins
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The nature and position of substituents on the pyridine ring modulate pharmacokinetic properties and target selectivity
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Incorporation of additional functional groups can enhance potency and selectivity
Pharmaceutical Relevance
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in several commercial drugs and drug candidates . Some significant pharmaceutical compounds based on this scaffold include:
Drug | Application |
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Zolpidem | Treatment of insomnia |
Olprinone | Cardiotonic agent |
Soraprazan | Antiulcer agent |
Minodronic acid | Treatment of osteoporosis |
Alpidem | Anxiolytic properties |
While these examples don't specifically contain the 3-sulfonic acid moiety, they demonstrate the pharmaceutical importance of the core imidazo[1,2-a]pyridine structure, highlighting the potential of Imidazo[1,2-a]pyridine-3-sulfonic acid as a building block in drug discovery.
Recent Developments in Research
Research on Imidazo[1,2-a]pyridine-3-sulfonic acid and related compounds continues to evolve, with recent focus on improving synthetic methodologies and exploring new applications.
Metal-Free Synthesis
Recent efforts have been directed toward developing metal-free methodologies for the synthesis of imidazo[1,2-a]pyridine derivatives, addressing environmental concerns associated with traditional metal-catalyzed approaches . A mini-review by Kurteva highlighted several eco-friendly protocols for the direct synthesis of imidazo[1,2-a]pyridines, emphasizing their ecological impact and mechanistic aspects .
Biological Activity Studies
Ongoing research continues to explore the biological activities of different imidazo[1,2-a]pyridine derivatives. A comprehensive review compiled by Goel et al. focused specifically on the anticancer activities of this class of compounds, classifying them based on their mechanisms of action such as inhibition of CDK, VEGFR, PI3K, EGFR, and RGGT .
Drug Discovery Applications
Several imidazo[1,2-a]pyridine-based analogues have progressed to human clinical trials as potential anticancer agents . The scaffold's versatility allows for the rational design of compounds targeting specific biological pathways, with the 3-position (where the sulfonic acid group is located in Imidazo[1,2-a]pyridine-3-sulfonic acid) being particularly important for modulating activity.
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